![molecular formula C₈H₁₃NO₂ B017476 (2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid CAS No. 87679-21-8](/img/structure/B17476.png)

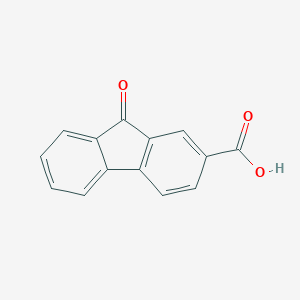

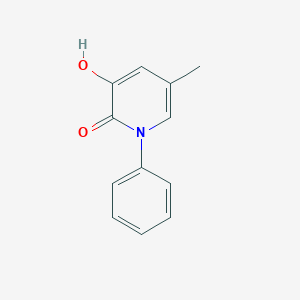

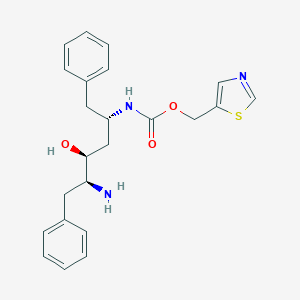

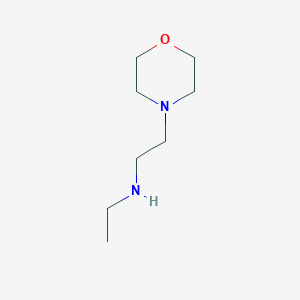

(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid

Overview

Description

“(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid” is a chemical compound with the molecular formula C8H13NO2 . It has an average mass of 155.194 Da and a monoisotopic mass of 155.094635 Da .

Synthesis Analysis

The synthesis of pyrrole-2-carboxylic acid (PCA) has been studied extensively. One promising synthetic route involves the reaction of D-glucosamine and pyruvic acid . The optimized synthetic conditions resulted in a 50% yield of PCA . This method is particularly interesting because it uses substrates obtained from two different bio-feedstock bases, namely cellulose and chitin .

Chemical Reactions Analysis

The chemical reactions involving pyrrole-2-carboxylic acid are complex and diverse. For instance, pyrrole-2-carboxylic acid undergoes both self-condensation and degradation under strongly basic conditions . The yield of PCA increased when the ratio between GlcNH2⋅HCl and PA increased .

Physical And Chemical Properties Analysis

“(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid” has a molecular formula of C8H13NO2, an average mass of 155.194 Da, and a monoisotopic mass of 155.094635 Da . More detailed physical and chemical properties would require specific experimental measurements.

Scientific Research Applications

Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose and Chitin

This compound can be synthesized from cellulose and chitin-based feedstocks . The synthesis of Pyrrole-2-Carboxylic Acid (PCA) from these feedstocks was discovered by the Automated Route Search . This process optimizes the use of atoms from renewable sources .

Enzymatic Catalysis

The compound can be synthesized using enzymatic catalysis . The polymerization of pyrrole-2-carboxylic acid was initiated by the oxidant hydrogen peroxide resulting from the redox enzyme glucose oxidase (GOx) catalyzed glucose oxidation reaction . This process is environmentally friendly and results in the formation of poly (pyrrole-2-carboxylic acid) (PCPy) particles .

Bioactive Marine Natural Products

Pyrrole-2-carboxylic acid is an important platform intermediate and building block for a number of high-value products, including bioactive marine natural products .

Amino Acid Proline

Pyrrole-2-carboxylic acid arises in nature by dehydrogenation of the amino acid proline . This makes it an important compound in the biosynthesis of proteins.

Carboxylation of Pyrrole

Pyrrole-2-carboxylic acid also arises by carboxylation of pyrrole . This process is important in the synthesis of various organic compounds.

Chemical Oxidative Polymerization

The compound can also be synthesized by chemical oxidative polymerization . This process is slower than the enzymatic catalysis but results in the formation of insoluble precipitate after a longer period of polymerization .

Future Directions

Mechanism of Action

Mode of Action

It is known that the compound can be synthesized through a reaction of d-glucosamine and pyruvic acid . The exact interaction with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

The compound is synthesized from bio-derived feedstocks, namely cellulose and chitin , which suggests it may interact with biochemical pathways related to these substances.

Action Environment

The compound is synthesized from bio-derived feedstocks, namely cellulose and chitin , which suggests that environmental factors related to these substances may influence its action.

properties

IUPAC Name |

(2S,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-8(11)7-4-5-2-1-3-6(5)9-7/h5-7,9H,1-4H2,(H,10,11)/t5-,6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHKEWIEKYQINX-QYNIQEEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(NC2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2C[C@H](N[C@@H]2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.